

potential biological relevance of Methyl 5-methoxypent-4-enoate

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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536

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An In-Depth Technical Guide to the Potential Biological Relevance of **Methyl 5-methoxypent-4-enoate**

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential biological relevance of **Methyl 5-methoxypent-4-enoate** based on its structural features. As of the latest literature review, no specific biological or toxicological studies have been published on this particular compound. The information presented herein is intended for research and informational purposes only and should not be construed as an endorsement of its use in any biological application.

Executive Summary

Methyl 5-methoxypent-4-enoate is an α,β -unsaturated ester with the molecular formula $C_7H_{12}O_3$. While direct biological data for this compound is currently unavailable, its chemical structure, featuring both an α,β -unsaturated carbonyl system and a methoxy group, suggests a potential for biological activity. This guide synthesizes information on the known biological roles of these two key functional moieties to infer the potential relevance of **Methyl 5-methoxypent-4-enoate** in a biological context. The α,β -unsaturated ester component renders the molecule susceptible to Michael addition reactions with biological nucleophiles, a mechanism underlying the activity of many biologically active compounds. The terminal methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic

profile. This document outlines the theoretical basis for these potential activities, provides hypothetical experimental workflows for their investigation, and summarizes relevant physicochemical data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Methyl 5-methoxypent-4-enoate** is presented in Table 1. This data is essential for designing and interpreting biological assays.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	[1]
Molecular Weight	144.17 g/mol	[1]
CAS Number	143538-29-8	[1]
IUPAC Name	methyl 5-methoxypent-4-enoate	[1]
SMILES	<chem>COC=CCCC(=O)OC</chem>	[1]
Structure	An α,β -unsaturated ester with a methoxy group at the C5 position.	[1]

Potential Biological Relevance Based on Structural Analogs

The biological activity of **Methyl 5-methoxypent-4-enoate** can be inferred from the well-documented activities of compounds containing its core structural motifs.

The α,β -Unsaturated Carbonyl Moiety

The presence of an α,β -unsaturated carbonyl system is a hallmark of many biologically active natural products and synthetic compounds. This functional group is an electrophilic Michael acceptor, making it reactive towards biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for a wide range of pharmacological and toxicological effects.

- **Potential Antimicrobial and Antifungal Activity:** Numerous α,β -unsaturated aldehydes and ketones have demonstrated antimicrobial properties.[3][4] Their mechanism is often attributed to the disruption of microbial cellular processes through the alkylation of essential enzymes and proteins.[5]
- **Potential Anti-inflammatory Activity:** Some α,β -unsaturated carbonyl compounds exhibit anti-inflammatory effects.[6][7] This can be mediated through the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines.[7][8]
- **Potential Cytotoxicity and Anticancer Activity:** The reactivity of the α,β -unsaturated carbonyl moiety can lead to cytotoxicity.[9][10][11] This property is exploited in some anticancer agents that selectively target cancer cells, which may have altered redox states and be more susceptible to electrophilic attack. For instance, a derivative of methyl pentenoate has been shown to induce cell cycle arrest and disrupt mitosis in a melanoma cell line.[12]
- **Potential for Toxicity:** The same reactivity that confers therapeutic potential can also lead to toxicity.[2][13] The formation of covalent adducts with proteins and DNA can trigger cellular stress responses and, at higher concentrations, lead to cell death and organ damage. Structure-toxicity relationships for α,β -unsaturated carbonyl compounds have been studied, indicating that factors like the degree of substitution and the nature of the carbonyl group influence toxicity.[9][10]

The Methoxy Group

The methoxy group is a common substituent in many approved drugs and can significantly impact a molecule's biological profile.

- **Influence on Physicochemical Properties:** The methoxy group can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can have a profound effect on the overall bioactivity and therapeutic index of a compound.
- **Metabolic Considerations:** Methoxy groups can be subject to metabolism, typically O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of more polar metabolites that are more readily excreted. The rate and extent of this metabolism can influence the compound's half-life and duration of action.

- **Receptor Interactions:** The presence and position of a methoxy group can influence how a molecule binds to its biological target. It can participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket, thereby affecting binding affinity and selectivity. The surprising effects of heteroatom substituents, including methoxy groups, on biological activity have been noted in other classes of compounds.^[14]

Postulated Mechanism of Action

Based on its structure, a primary putative mechanism of action for **Methyl 5-methoxypent-4-enoate** at the molecular level is through Michael addition.

Caption: Postulated Michael addition of a biological nucleophile to **Methyl 5-methoxypent-4-enoate**.

This covalent modification of proteins could lead to the disruption of their function, triggering downstream cellular events that manifest as a biological response (e.g., enzyme inhibition, disruption of protein-protein interactions).

Suggested Experimental Protocols for Biological Evaluation

To elucidate the potential biological relevance of **Methyl 5-methoxypent-4-enoate**, a tiered experimental approach is recommended.

In Vitro Cytotoxicity Assays

- **Objective:** To determine the general cytotoxicity of the compound against a panel of human cell lines.
- **Methodology:**
 - **Cell Culture:** Culture selected cell lines (e.g., a non-cancerous cell line like HEK293 and various cancer cell lines such as HeLa, A549, and MCF-7) in appropriate media and conditions.
 - **Compound Treatment:** Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of **Methyl 5-methoxypent-4-enoate** (e.g., from 0.1 μ M to 100 μ M).

- Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
- Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

- Objective: To assess the potential antibacterial and antifungal activity of the compound.
- Methodology:
 - Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*).
 - Broth Microdilution Assay: Prepare a serial dilution of **Methyl 5-methoxypent-4-enoate** in a 96-well plate with appropriate growth media.
 - Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
 - Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
 - MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assays

- Objective: To investigate the potential of the compound to modulate inflammatory responses in vitro.
- Methodology:
 - Cell Model: Use a murine macrophage cell line such as RAW 264.7.

- Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
- Co-treatment: Co-treat the cells with LPS and various concentrations of **Methyl 5-methoxypent-4-enoate**.
- Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the cell culture supernatant using the Griess assay.
- Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using ELISA or a multiplex bead array.

Conclusion

While there is a lack of direct experimental evidence for the biological relevance of **Methyl 5-methoxypent-4-enoate**, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential pharmacological and toxicological properties. The presence of the α,β -unsaturated ester moiety suggests a likelihood of reactivity with biological macromolecules, which could translate into a range of biological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory properties. The methoxy group is anticipated to modulate the compound's ADME profile and its interactions with biological targets. The experimental workflows proposed in this guide provide a starting point for the systematic evaluation of this compound's biological potential. Further research is warranted to elucidate the specific activities and mechanisms of action of **Methyl 5-methoxypent-4-enoate**, which may reveal novel therapeutic or toxicological insights.

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